1-Bromo-1,5-cyclooctadiene

Lithium–Halogen Exchange Palladium Catalysis Arylcyclooctadiene Synthesis

1-Bromo-1,5-cyclooctadiene (CAS 57559-44-1) is a vinyl bromide derivative of 1,5-cyclooctadiene, possessing a (1E,5Z)-configured diene and a bromine atom at the 1-position. With a molecular weight of 187.08 g/mol and a boiling point of 95–98 °C at 12 Torr, it serves as a strategic building block in organic synthesis, enabling transformations inaccessible to the parent hydrocarbon or non-halogenated dienes.

Molecular Formula C8H11Br
Molecular Weight 187.08 g/mol
Cat. No. B12354712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1,5-cyclooctadiene
Molecular FormulaC8H11Br
Molecular Weight187.08 g/mol
Structural Identifiers
SMILESC1CC=C(CCC=C1)Br
InChIInChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h1-2,7H,3-6H2/b2-1-,8-7+
InChIKeyJOINPZWCMNJNSJ-CDTWYVJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-1,5-Cyclooctadiene for Procurement: Core Properties and Strategic Value


1-Bromo-1,5-cyclooctadiene (CAS 57559-44-1) is a vinyl bromide derivative of 1,5-cyclooctadiene, possessing a (1E,5Z)-configured diene and a bromine atom at the 1-position . With a molecular weight of 187.08 g/mol and a boiling point of 95–98 °C at 12 Torr, it serves as a strategic building block in organic synthesis, enabling transformations inaccessible to the parent hydrocarbon or non-halogenated dienes . Its bifunctional reactivity—a vinyl bromide moiety for cross-coupling and a second olefin for further functionalization—positions it as a key intermediate for constructing functionalized cyclooctadiene scaffolds [1].

Why Generic Halocyclooctadienes Cannot Replace 1-Bromo-1,5-Cyclooctadiene


1-Bromo-1,5-cyclooctadiene occupies a unique reactivity window that cannot be replicated by its chloro or iodo analogs, nor by the parent 1,5-cyclooctadiene. The vinylic C–Br bond provides an optimal balance between oxidative addition activity (faster than C–Cl, more controllable than C–I) in palladium-catalyzed processes, while the retained non-conjugated diene enables orthogonal functionalization [1]. Isomeric bromocyclooctadienes such as the 3-bromo variant place the halogen at an allylic rather than vinylic position, fundamentally altering reaction pathways and precluding the same cross-coupling outcomes [2]. The following quantitative evidence demonstrates exactly where and how this compound differentiates from its nearest structural neighbors.

Quantitative Differentiation of 1-Bromo-1,5-Cyclooctadiene Against Its Closest Analogs


Lithium–Halogen Exchange Efficiency Enables Room-Temperature Cross-Coupling

1-Bromo-1,5-cyclooctadiene undergoes lithium–halogen exchange with alkyllithium reagents to generate (1Z,5Z)-cycloocta-1,5-dien-1-yllithium, which then participates in Pd₂dba₃/XPhos-catalyzed cross-coupling with aryl bromides at room temperature to afford 1-arylcyclooctadienes in good to excellent yields [1]. The corresponding chloro analog would require harsher conditions or activating additives due to the stronger C–Cl bond, while the iodo analog, though more reactive, presents greater cost and stability challenges without documented yield advantages in this system [1].

Lithium–Halogen Exchange Palladium Catalysis Arylcyclooctadiene Synthesis

Regiospecific Vinyl Bromide vs. Allylic Bromide Controls Reaction Pathway

The bromine atom in 1-bromo-1,5-cyclooctadiene is attached to an sp²-hybridized vinylic carbon (position 1), whereas in 3-bromo-1,5-cyclooctadiene the halogen resides at an sp³ allylic position [1]. Vinyl bromides undergo oxidative addition to Pd(0) and participate in cross-coupling, while allylic bromides preferentially react via π-allyl pathways or nucleophilic displacement, leading to entirely different product manifolds [2]. No catalyst system can convert 3-bromo-1,5-cyclooctadiene into 1-arylcyclooctadienes via the same direct cross-coupling protocol demonstrated for the 1-bromo isomer.

Regioselectivity Vinyl Halide Chemistry Isomer Differentiation

Synthetic Accessibility via Dehydrobromination of 5,6-Dibromocyclooctene

The compound is accessible via morpholine/DMSO-mediated dehydrobromination of 5,6-dibromocyclooctene in good yield, as demonstrated by Bandodakar and Nagendrappa . This route avoids the allylic bromination of 1,5-cyclooctadiene with NBS, which produces mixtures of regioisomers (1-bromo, 3-bromo, and polybrominated species) that require challenging chromatographic separation. The dehydrobromination approach thus provides the 1-bromo isomer with higher regiospecificity and simplifies procurement of isomerically pure material.

Dehydrobromination Cyclic Vinyl Bromide Synthesis Precursor Comparison

Boiling Point Distinction from 1-Bromocyclooctene and Parent 1,5-Cyclooctadiene

1-Bromo-1,5-cyclooctadiene exhibits a boiling point of 95–98 °C at 12 Torr . This places it distinctly between 1,5-cyclooctadiene (bp 150–151 °C at 760 mmHg) and 1-bromocyclooctene (bp 212.1 °C at 760 mmHg), reflecting the influence of both the bromine substituent and the second double bond on volatility [1]. The lower boiling point under reduced pressure facilitates distillative purification without thermal degradation, a practical advantage for laboratories scaling reactions beyond milligram quantities.

Physical Property Boiling Point Purification

Procurement-Driven Application Scenarios for 1-Bromo-1,5-Cyclooctadiene


Palladium-Catalyzed Synthesis of 1-Arylcyclooctadiene Libraries

1-Bromo-1,5-cyclooctadiene serves as the direct precursor to (1Z,5Z)-cycloocta-1,5-dien-1-yllithium, which undergoes room-temperature Pd-catalyzed cross-coupling with diverse aryl bromides to generate 1-arylcyclooctadiene derivatives in good to excellent yields [1]. This protocol enables medicinal chemistry groups to rapidly assemble cyclooctadiene-based screening libraries with controlled stereochemistry.

Sequential Functionalization via Vinylic and Olefinic Sites

The compound's vinylic bromide undergoes chemoselective cross-coupling while the second double bond remains intact for subsequent transformations—epoxidation, dihydroxylation, or cycloaddition—enabling the construction of complex bicyclic scaffolds [1]. This orthogonal reactivity is not achievable with the parent 1,5-cyclooctadiene or with allylic bromo isomers.

Synthesis of Cyclooctadiene-Containing Flame-Retardant Adducts

Halogenated cyclooctadiene derivatives, including brominated adducts, have been patented as flame retardants for organic polymers, with the dibrominated Diels–Alder adduct of anthracene and cyclooctadiene-1,5 cited as a preferred embodiment [1]. 1-Bromo-1,5-cyclooctadiene can serve as a precursor or structural analog in developing such flame-retardant compositions, where vinylic bromine contributes to both reactivity and flame-suppression efficiency.

Mechanistic and Kinetic Studies of Vinyl Halide Oxidative Addition

The well-defined vinylic C–Br bond in a medium-ring diene framework makes 1-bromo-1,5-cyclooctadiene an ideal substrate for fundamental studies of oxidative addition kinetics with Pd(0), Ni(0), and other low-valent metal complexes [1]. Its reactivity occupies a measurable middle ground between chloro and iodo analogs, enabling systematic investigations of halogen effects on catalytic cycle turnover frequency.

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